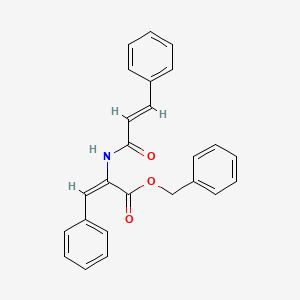
1-(3-phenylpropanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenylpropanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEPAP, is a piperazine derivative that has been studied for its potential use as a therapeutic agent. In
Applications De Recherche Scientifique
1-(3-phenylpropanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. Additionally, this compound has been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of cocaine and morphine in animal models.
Mécanisme D'action
The exact mechanism of action of 1-(3-phenylpropanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor and an antagonist at the delta-opioid receptor. This dual action may contribute to its analgesic effects, as well as its ability to reduce drug-seeking behavior in addiction models.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress in arthritis models, as well as reduce hyperalgesia in neuropathic pain models. Additionally, this compound has been shown to reduce the rewarding effects of cocaine and morphine in addiction models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-phenylpropanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, this compound has been shown to be effective in reducing inflammation and pain in animal models, making it a useful tool for studying these processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1-(3-phenylpropanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential use as a therapeutic agent in diseases such as arthritis and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating drug addiction. Finally, there is a need for additional studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-(3-phenylpropanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of 1-(3-phenylpropanoyl)piperazine with cinnamaldehyde in the presence of a Lewis acid catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Propriétés
IUPAC Name |
3-phenyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22(14-13-21-10-5-2-6-11-21)24-18-16-23(17-19-24)15-7-12-20-8-3-1-4-9-20/h1-12H,13-19H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBRYKIMJAXMFZ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,3aR*,7aR*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5337513.png)


![1-methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5337536.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-2-furamide](/img/structure/B5337553.png)
![N-isopropyl-5-[(2-methylphenoxy)methyl]-2-furamide](/img/structure/B5337559.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5337565.png)
![2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide](/img/structure/B5337566.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5337573.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5337586.png)
![2-cyano-N-(4-ethylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5337599.png)
![2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5337603.png)
![3-({1-[N-(methylsulfonyl)-beta-alanyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5337606.png)
